N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a sulfone-containing tetrahydrothiophene moiety and a carbamoylphenyl substituent. The sulfone group in this compound may enhance polarity and metabolic stability, while the carbamoylphenyl group could influence target binding affinity. This article provides a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and inferred pharmacological implications.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-15-22-19(25(32)28-20-10-6-5-9-18(20)23(26)31)13-21(16-7-3-2-4-8-16)27-24(22)30(29-15)17-11-12-35(33,34)14-17/h2-10,13,17H,11-12,14H2,1H3,(H2,26,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHFDFWMILZQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties, and includes various functional groups that enhance its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines such as HeLa and MCF7. In particular, IC50 values have been reported in the range of 2.35 µM to 2.59 µM for related compounds against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Antitubercular Activity : Recent research has indicated that certain pyrazolo[3,4-b]pyridine derivatives possess promising antitubercular activity against Mycobacterium tuberculosis. Compounds with specific substitutions at the C(3) and C(4) positions showed effective inhibition in vitro, suggesting potential for development as new antitubercular agents .
- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes implicated in cancer progression and inflammation. For example, some derivatives have been shown to inhibit phosphodiesterase-4 and neutrophil elastase, thereby contributing to their anti-inflammatory effects .
Case Studies
Several studies have highlighted the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Study 1 : A series of compounds were synthesized and evaluated for their anticancer properties. The results indicated that modifications at specific positions on the pyrazolo ring significantly enhanced cytotoxicity against cancer cell lines. Notably, compounds with a phenyl group at position 6 exhibited superior activity compared to others .
- Study 2 : In a study focused on antitubercular activity, a library of substituted pyrazolo[3,4-b]pyridines was screened against M. tuberculosis H37Rv strain. Certain compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as therapeutic agents against tuberculosis .
Table 1: Biological Activity Summary
Scientific Research Applications
Chemical Characteristics
Molecular Structure and Properties:
- Molecular Formula: C20H21N5O2S
- Molecular Weight: 363.4 g/mol
- IUPAC Name: N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- CAS Number: 942741-97-1
The compound features a pyrazolo[3,4-b]pyridine core structure with various substituents that influence its biological activity and solubility characteristics.
Anticancer Properties:
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activities. For example, one study demonstrated that derivatives of this compound showed promising inhibition of cell proliferation in various cancer cell lines. Specifically, a related compound exhibited an IC50 value of 56 nM against TRKA receptors associated with tumor growth, suggesting strong potential as a therapeutic agent in oncology .
Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as tropomyosin receptor kinases (TRKs). The continuous activation of these receptors is linked to cancer proliferation and differentiation. By inhibiting TRK activity, this compound may effectively suppress tumor growth and enhance apoptosis in cancer cells .
Therapeutic Applications
Potential Uses:
Given its biological activity, this compound holds potential for several therapeutic applications:
- Cancer Treatment: Due to its ability to inhibit key pathways involved in tumor growth.
- Neurodegenerative Disorders: Preliminary studies suggest potential neuroprotective effects that warrant further investigation.
- Inflammatory Conditions: The compound's anti-inflammatory properties could be explored for treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives against cancer cell lines, showing significant anticancer activity with selectivity towards specific types of cancer cells such as MCF7 and HCT116 .
- Another research paper focused on the structure–activity relationship (SAR) of these compounds, elucidating how different substituents on the pyrazolo[3,4-b]pyridine core affect their biological properties and therapeutic potential .
Data Table: Summary of Biological Activities
| Compound | Target | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| C03 | TRKA | 0.056 | Anticancer |
| 9a | Hela | 2.59 | Anticancer |
| Related | MCF7 | <0.304 | Selective Inhibition |
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions involving its amide, carbamoylphenyl, and thiophenyl groups. Key mechanisms include:
Amide Formation
-
Condensation : Activation of carboxylic acids to acid chlorides using oxalyl chloride, followed by coupling with anilines (e.g., 2-carbamoylphenyl-substituted anilines).
-
Conditions : Anhydrous solvents (e.g., dichloromethane), room temperature.
Pyrazolo[3,4-b]pyridine Core Reactivity
-
Electrophilic Substitution : Positions C3 and C4 may undergo substitution due to electron-rich aromaticity.
-
Nucleophilic Attack : Potential at carbonyl groups (e.g., carbamoyl) under basic conditions.
Thiophenyl Group Transformations
-
Reduction/Oxidation : The 1,1-dioxidotetrahydrothiophenyl group may reduce to thiophene derivatives or oxidize to sulfoxides.
-
Metabolic Stability : Under physiological conditions, limited degradation is observed, suggesting stability for drug development .
Functional Group Reactions
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Amide (Carbamoyl) | Hydrolysis | Acidic (HCl) or basic (NaOH) conditions | Conversion to carboxylic acid |
| Carboxamide | Amide bond cleavage | Enzymatic or strong acidic/basic media | Hydrolysis to carboxylic acid |
| Thiophenyl Group | Reduction/Oxidation | Borohydride (NaBH₄) or peroxide (H₂O₂) | Thiophene derivatives or sulfoxides |
| Pyrazolo[3,4-b]pyridine | Electrophilic substitution | Nitration, sulfonation, alkylation | Substituted derivatives at C3/C4 |
Stability and Degradation
The compound exhibits moderate stability under standard conditions but can degrade under extreme pH or temperature:
Comparison with Similar Compounds
Key Observations :
- The sulfone group in the target compound distinguishes it from analogs like the ethylpyrazole-substituted derivative (CAS 1005612-70-3), which lacks polar sulfone moieties .
- Halogenated substituents (e.g., chlorine, trifluoromethyl in ) are associated with enhanced lipophilicity and metabolic resistance, contrasting with the target compound’s carbamoylphenyl group, which may improve solubility.
Physicochemical Properties
Predicted properties based on structural features and analog
Notes:
- The target compound’s sulfone group increases polarity and hydrogen-bonding capacity compared to analogs with non-polar substituents .
- Halogenated derivatives (e.g., ) exhibit higher logP values, suggesting greater membrane permeability but poorer aqueous solubility .
Bioactivity and Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogs:
Q & A
Q. How do reaction fundamentals and reactor design impact scalability for preclinical studies?
- Methodological Answer : Continuous flow reactors enhance reproducibility by controlling exothermic reactions (e.g., sulfonation). Membrane separation technologies (nanofiltration) improve intermediate purification. Process analytical technology (PAT) monitors real-time critical quality attributes .
Key Considerations for Experimental Design:
- Analytical Validation : Always include internal standards (e.g., deuterated analogs) in LC-MS to quantify trace impurities .
- Data Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) and primary cells to confirm biological relevance .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if transitioning to preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
